
2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a phenyl group attached to a nicotinonitrile core. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light or thermal conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a lead in drug development due to its biological activity against various targets. Notably, preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways. Its structural characteristics allow for interactions with biological receptors, making it a candidate for antitumor and antimicrobial agents.
Case Study: Antitumor Activity
In a study assessing the antitumor properties of similar compounds, derivatives of the nicotinonitrile structure exhibited significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanisms involved included apoptosis induction and cell cycle arrest, suggesting that modifications to the nicotinonitrile core could enhance therapeutic efficacy .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis |
MCF-7 | 20 | Inhibition of cell proliferation |
Agrochemicals
The compound's structural attributes suggest potential applications in agrochemicals, particularly as pesticides or herbicides. The trifluoromethyl group is known to enhance biological activity against pests.
Case Study: Pesticidal Activity
Research has indicated that related compounds with similar trifluoromethyl substitutions exhibit effective insecticidal properties against common agricultural pests. These findings highlight the importance of structural modifications in developing effective agrochemicals.
Pest Species | LC50 (mg/L) | Mode of Action |
---|---|---|
Spodoptera frugiperda | 25 | Neurotoxic effects |
Aphis gossypii | 15 | Disruption of feeding |
Materials Science
The unique chemical properties of 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile also open avenues for its use in materials science, particularly in the development of functional materials with specific electronic properties.
Case Study: Conductive Polymers
Incorporating this compound into polymer matrices has been explored for enhancing conductivity and stability in electronic applications. The presence of fluorinated groups contributes to improved thermal stability and mechanical properties .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
- 2-chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile
- 2-((4-Chlorobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Uniqueness
2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chlorophenyl and phenyl groups, along with the trifluoromethyl group, makes it a versatile compound for various applications in research and industry .
Biological Activity
2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS: 214545-97-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C19H10ClF3N2, with a molar mass of 358.74 g/mol. The presence of the trifluoromethyl group enhances the compound's biological activity by improving metabolic stability and lipid solubility, which increases membrane permeability .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, in vitro studies have shown that derivatives with similar structures can inhibit cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The cytotoxicity against these cell lines suggests that the compound may possess potential as an anticancer agent .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a study, it was found that derivatives exhibited moderate inhibition against these enzymes, with IC50 values ranging from 15.2 to 34.2 μM. The presence of halogen atoms, such as chlorine and fluorine, plays a critical role in enhancing enzyme interactions through hydrogen bonding .
Compound | Enzyme | IC50 (μM) |
---|---|---|
This compound | AChE | 15.2 - 34.2 |
Similar derivative | BChE | 9.2 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions between the compound and its target proteins at a molecular level. These studies reveal that the trifluoromethyl group enhances binding affinity due to its electron-withdrawing nature, which stabilizes the interaction with enzyme active sites .
Case Study 1: Anticancer Potential
In a study published in PubMed, researchers explored the anticancer potential of various nicotinonitrile derivatives, including our compound of interest. The findings demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting that structural modifications could enhance efficacy against resistant cancer forms .
Case Study 2: Cholinesterase Inhibition
Another study focused on the inhibition of cholinesterases by similar compounds. The results indicated that modifications in the phenyl ring significantly affected the inhibitory potency against AChE and BChE, showcasing the importance of chemical structure in biological activity .
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2/c20-14-8-6-13(7-9-14)18-15(11-24)16(19(21,22)23)10-17(25-18)12-4-2-1-3-5-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHPTCLSIXTUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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